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Compound of Interest

Compound Name: 2-Methoxy-1-butanol

Cat. No.: B096681

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 2-Methoxy-1-
butanol (CAS No: 15467-25-1), a significant organic compound utilized in various research
and industrial applications. This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide
presents quantitative data in structured tables, details experimental protocols, and includes a
visual workflow for spectroscopic analysis.

Molecular Structure

2-Methoxy-1-butanol is a primary alcohol and an ether, with the following chemical structure:

CH3CH2CH(OCH3)CH20H

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of a molecule. Below are the predicted *H and 3C NMR spectral data for 2-Methoxy-1-
butanol.

'H NMR Spectroscopy

Table 1: Predicted *H NMR Data for 2-Methoxy-1-butanol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~0.95 Triplet 3H -CH2CHs
~1.55 Multiplet 2H -CH2CHs
~2.5 (variable) Singlet (broad) 1H -OH
~3.25 Multiplet 1H -CH(OCH3)-
~3.35 Singlet 3H -OCHs
~3.55 Multiplet 2H -CH20H

Note: The chemical shift of the hydroxyl proton (-OH) is variable and can exchange with
deuterated solvents.

3C NMR Spectroscopy

Table 2: Predicted 3C NMR Data for 2-Methoxy-1-butanol

Chemical Shift (o, ppm) Carbon Assignment
~10 -CH2CHs

~25 -CH2CHs

~57 -OCHs

~65 -CH20H

~83 -CH(OCHs3)-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Methoxy-1-butanol is expected to show characteristic absorptions for the
hydroxyl and ether groups.

Table 3: Expected IR Absorption Bands for 2-Methoxy-1-butanol
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Wavenumber

(cm-1) Intensity Vibration Type Functional Group
3600-3200 Strong, Broad O-H Stretch Alcohol

2960-2850 Strong C-H Stretch Alkane

1260-1050 Strong C-O Stretch Ether & Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-Methoxy-1-butanol, the molecular weight is 104.15 g/mol . The electron
ionization (EI) mass spectrum is expected to show a molecular ion peak (M*) and several
fragment ions.

Table 4: Expected Mass Spectrometry Data for 2-Methoxy-1-butanol

mlz Relative Intensity Proposed Fragment lon
104 Low M]*

89 Moderate [M - CHs]*

73 Moderate [M - OCHs]*

59 High [CH(OCHs)CH20H]*

45 High [CH20H]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy Protocol

o Sample Preparation: A sample of 2-Methoxy-1-butanol (approximately 5-10 mg) is
dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs or D20) in a standard 5 mm
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NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is
often added for chemical shift calibration (O ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 300 or
500 MHz instrument.[1]

o H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a
relaxation delay of 1-5 seconds, and a spectral width covering the expected range of
proton chemical shifts (typically 0-12 ppm).

o 13C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon
spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is
usually required compared to *H NMR due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: For a liquid sample like 2-Methoxy-1-butanol, the spectrum can be
obtained neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g.,
NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is recorded
first. Then, the sample spectrum is recorded. The instrument used is a Fourier Transform
Infrared (FTIR) spectrometer.[2] The spectrum is typically scanned over the mid-infrared
range (4000-400 cm~1).[3] The final spectrum is presented as percent transmittance or
absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol

Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for
separation from any impurities. The sample is vaporized in the ion source.

lonization: In Electron lonization (El) mass spectrometry, the vaporized sample molecules
are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize
and fragment.[4]
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e Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
analyzer separates the ions based on their mass-to-charge (m/z) ratio.

+ Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 2-Methoxy-1-butanol.
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Caption: Workflow for the spectroscopic identification of 2-Methoxy-1-butanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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